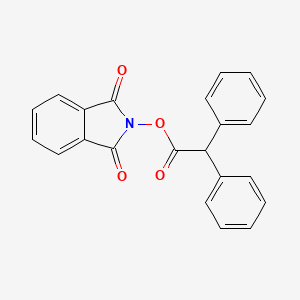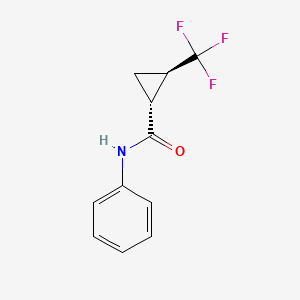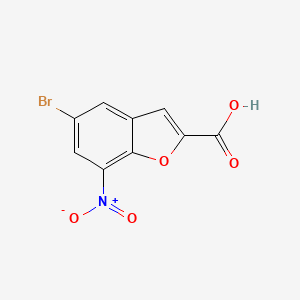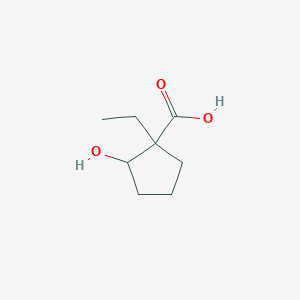
1-ethyl-2-hydroxycyclopentane-1-carboxylicacid,Mixtureofdiastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-2-hydroxycyclopentane-1-carboxylic acid, mixture of diastereomers, is an organic compound that belongs to the class of cyclopentane carboxylic acids. This compound is characterized by the presence of an ethyl group, a hydroxyl group, and a carboxylic acid group attached to a cyclopentane ring. The term “mixture of diastereomers” indicates that the compound exists as a mixture of stereoisomers that are not mirror images of each other.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2-hydroxycyclopentane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of cyclopentanone with ethylmagnesium bromide (Grignard reagent) to form 1-ethylcyclopentanol. This intermediate is then oxidized to 1-ethyl-2-hydroxycyclopentanone using an oxidizing agent such as pyridinium chlorochromate (PCC). Finally, the hydroxy group is converted to a carboxylic acid group through a series of reactions involving the use of reagents like potassium permanganate (KMnO4) or Jones reagent (chromic acid in acetone).
Industrial Production Methods
In industrial settings, the production of 1-ethyl-2-hydroxycyclopentane-1-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-pressure conditions can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-ethyl-2-hydroxycyclopentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4), pyridinium chlorochromate (PCC), and Jones reagent.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation and ammonia (NH3) for amination.
Major Products Formed
Oxidation: Formation of 1-ethyl-2-ketocyclopentane-1-carboxylic acid.
Reduction: Formation of 1-ethyl-2-hydroxycyclopentanol.
Substitution: Formation of 1-ethyl-2-chlorocyclopentane-1-carboxylic acid or 1-ethyl-2-aminocyclopentane-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-ethyl-2-hydroxycyclopentane-1-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Wirkmechanismus
The mechanism of action of 1-ethyl-2-hydroxycyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s stereochemistry also plays a crucial role in its binding affinity and selectivity towards different molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-ethyl-2-hydroxycyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-methyl-2-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of an ethyl group.
1-ethyl-2-hydroxycyclohexane-1-carboxylic acid: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
1-ethyl-2-hydroxycyclopentane-1-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
The uniqueness of 1-ethyl-2-hydroxycyclopentane-1-carboxylic acid lies in its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
1-ethyl-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-2-8(7(10)11)5-3-4-6(8)9/h6,9H,2-5H2,1H3,(H,10,11) |
InChI-Schlüssel |
CVVWRZXUNAHARU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CCCC1O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





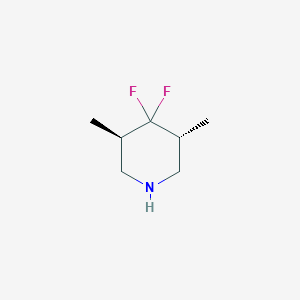
![({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B13570302.png)

![N-Methyl-2-[(2-nitrophenyl)sulfanyl]benzamide](/img/structure/B13570312.png)

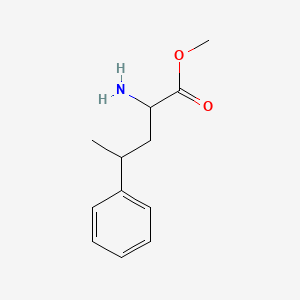
![5'H-spiro[cyclohexane-1,7'-furo[3,4-b]pyridine]-4-one](/img/structure/B13570323.png)
